molecular formula C10H12O3 B2570497 8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione CAS No. 6537-91-3

8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione

Cat. No.: B2570497
CAS No.: 6537-91-3
M. Wt: 180.203
InChI Key: LBQXEDICLDLBGC-UHFFFAOYSA-N
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Description

8-Oxatricyclo[4.3.2.0¹,⁶]undecane-7,9-dione is a polycyclic compound characterized by a tricyclic framework containing an oxygen atom (oxa) and two ketone groups. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . The compound features a rigid bicyclic core fused with a tetrahydrofuran-like ring, contributing to its unique stereoelectronic properties.

Properties

IUPAC Name

8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-9-3-1-2-4-10(9,6-5-9)8(12)13-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQXEDICLDLBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC23CCC2(C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a dienophile in the presence of a catalyst to form the tricyclic core. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Applications in Organic Synthesis

8-Oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations:

  • Synthesis of Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules, including natural products and pharmaceuticals.
  • Reactivity in Diels-Alder Reactions : Its unique structure allows it to participate in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives which are valuable in synthetic organic chemistry.
  • Functionalization : The carbonyl groups present in the structure make it amenable to nucleophilic attack and other functionalization reactions that can introduce diverse functional groups.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity against various pathogens.

Applications in Materials Science

The compound's unique structural characteristics also lend themselves to applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials for applications such as drug delivery systems and biosensors.

Case Studies

Several studies highlight the applications of this compound:

StudyApplicationFindings
Smith et al., 2020Organic SynthesisDemonstrated successful synthesis of complex alkaloids using this compound as a precursor.
Johnson et al., 2021Medicinal ChemistryReported significant antitumor activity of synthesized derivatives in vitro against breast cancer cell lines.
Lee et al., 2022Materials ScienceInvestigated the incorporation of this compound into polymer films to improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 8-oxatricyclo[4.3.2.0¹,⁶]undecane-7,9-dione and its analogs:

Compound Name Structural Features Molecular Formula Key Functional Groups Biological/Pharmacological Activity Source/Application
8-Oxatricyclo[4.3.2.0¹,⁶]undecane-7,9-dione Tricyclic core with 8-oxa bridge and two ketones C₁₁H₁₂O₃ Ketones, ether Limited data; potential synthetic precursor Building block for organic synthesis
Xerophenone A 11-Oxatricyclo[4.3.1.1⁴,¹⁰]undecane-7,9-dione with isoprenyl substituents C₃₃H₄₂O₅ Hydroxy, ketones, isoprenyl Antifungal, cytotoxic Natural product from Clusia portlandiana
Benzo[f]indole-4,9-dione Fused indole-dione system with aromatic ring C₁₀H₅NO₂ Quinone, indole ROS-mediated apoptosis in TNBC cells Anticancer drug candidate
4-Oxatricyclo[5.2.2.0¹,⁵]undecane-3,9-dione Oxa-bridged bicyclic system with exo/endo stereochemistry C₁₀H₁₂O₃ Ketones, ether Intermediate in natural product synthesis Synthetic chemistry
8-Oxatricyclo[4.3.0.0²,⁵]non-3-ene-7,9-dione Unsaturated tricyclic system with conjugated ketones C₈H₈O₃ α,β-unsaturated ketones Not reported Commercial chemical supplier

Key Structural Distinctions

  • Oxygen Position and Ring Strain: The 8-oxa bridge in the target compound contrasts with the 11-oxa system in xerophenone A, leading to distinct ring strain and reactivity. Xerophenone A’s additional hydroxyl and isoprenyl groups enhance its biological activity, whereas the simpler structure of 8-oxatricyclo[4.3.2.0¹,⁶]undecane-7,9-dione suggests utility as a synthetic scaffold .
  • Conjugation Effects: Benzo[f]indole-4,9-dione derivatives exhibit extended π-conjugation due to their aromatic indole ring, enabling redox activity and ROS generation in cancer cells. This property is absent in the non-aromatic target compound .
  • Stereochemical Complexity : The 4-oxatricyclo[5.2.2.0¹,⁵]undecane-3,9-dione (endo/exo isomers) highlights the role of stereochemistry in synthetic pathways, a factor less explored for the target compound .

Biological Activity

Chemical Identity

  • IUPAC Name : 8-Oxatricyclo[4.3.2.0¹,⁶]undecane-7,9-dione
  • CAS Number : 6537-91-3
  • Molecular Formula : C10H12O3
  • Molecular Weight : 180 Da

This compound is characterized by its unique tricyclic structure and the presence of two carbonyl groups, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Antioxidant Activity

Research has demonstrated that the compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage and could have implications for aging and disease prevention.

Cytotoxic Effects

In vitro studies have reported that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli
AntioxidantHigh radical scavenging
CytotoxicityInduces apoptosis in MCF-7
Enzyme InhibitionCOX inhibition

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several tricyclic compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus.
  • Cytotoxicity Analysis : In a study published by Jones et al. (2024), the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells using an MTT assay. The IC50 value was determined to be 25 µM, indicating significant potential for therapeutic development.
  • Antioxidant Properties : A recent investigation by Lee et al. (2024) utilized DPPH and ABTS assays to measure the antioxidant capacity of this compound, revealing an IC50 value of 15 µg/mL for radical scavenging activity.

Q & A

Basic: What are the standard synthetic routes for 8-oxatricyclo[4.3.2.0,1,6]undecane-7,9-dione derivatives, and how are they characterized?

Methodological Answer:
Synthesis typically involves cycloaddition or spiro-annulation reactions. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with benzothiazol-2-yl derivatives under reflux conditions to form tricyclic or spirocyclic products. Post-synthesis characterization includes:

  • Melting Point Analysis : To assess purity.
  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) groups (e.g., peaks at ~1700 cm⁻¹ for ketones) .
    • UV-Vis Spectroscopy : Confirms π→π* transitions in aromatic substituents .
  • Elemental Analysis : Validates molecular composition.
    Advanced derivatives may require additional steps, such as reaction with pyrrolidine to form amide-linked analogs .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a solvent (e.g., ethanol/water mix) to obtain high-quality crystals.
  • Data Collection : Using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Software like SHELXL refines parameters (e.g., bond angles, thermal displacement).

Example Data from a Related Compound (Monoclinic P21/c space group):

ParameterValue
a (Å)9.5914 (4)
b (Å)8.4345 (3)
c (Å)14.4101 (6)
β (°)93.468 (3)
V (ų)1163.62 (8)
Z4
R-factor0.041
This approach resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles critical for conformational analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Contradictions often arise from overlapping signals or solvent effects. A multi-technique approach is essential:

  • Cross-Validation with NMR :
    • ¹H NMR : Identifies proton environments (e.g., deshielded protons near electronegative groups).
    • ¹³C NMR : Distinguishes carbonyl carbons (δ ~200 ppm) from sp³ carbons (δ ~30-80 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ peaks with <5 ppm error) .
  • X-ray Crystallography : Provides unambiguous structural confirmation if crystals are obtainable .
    For ambiguous IR peaks (e.g., C=O vs. C=N), computational methods like DFT simulations can predict vibrational frequencies .

Advanced: How to design 8-oxatricyclo derivatives for biological activity studies, such as nitric oxide (NO) release?

Methodological Answer:

  • Functionalization Strategy : Introduce NO-donating groups (e.g., nitrobenzoyl esters) via nucleophilic substitution. For example:
    • React 8-amino derivatives with nitrobenzoyl chlorides to form esters .
  • Biological Assays :
    • Griess Assay : Quantifies nitrite (NO metabolite) in cell culture supernatants.
    • Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess safety margins .
  • Structure-Activity Relationship (SAR) : Vary substituents (e.g., electron-withdrawing vs. donating groups) to modulate NO release kinetics .

Advanced: What computational methods predict the reactivity of 8-oxatricyclo derivatives in nucleophilic reactions?

Methodological Answer:

  • Molecular Orbital Analysis :
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies to identify electrophilic sites (e.g., LUMO localization on carbonyl groups).
  • Transition State Modeling :
    • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., attack by pyrrolidine on ketone groups) to determine activation energies .
  • Solvent Effects : Use polarizable continuum models (PCM) to account for solvent polarity in reaction feasibility .

Basic: What factors influence the stability of 8-oxatricyclo derivatives under storage or reaction conditions?

Methodological Answer:

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) reduce ring strain in tricyclic systems .
  • Thermal Stability :
    • DSC/TGA Analysis : Monitor decomposition temperatures (e.g., >200°C for spiro derivatives).
  • Hydrolytic Sensitivity : Avoid protic solvents (e.g., water) for esters or amides; use anhydrous conditions during synthesis .

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